N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

Catalog No.
S13797477
CAS No.
M.F
C13H27NO
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

Product Name

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

IUPAC Name

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C13H27NO/c1-3-5-12-6-8-13(9-7-12)14-10-11-15-4-2/h12-14H,3-11H2,1-2H3

InChI Key

RIXBDZNGMXYTGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCCOCC

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine (CAS 1156246-29-5) is a highly specialized secondary amine building block that integrates a lipophilic 4-propylcyclohexyl core with a flexible, hydrophilic 2-ethoxyethyl ether chain. This structural combination yields a molecule with a precisely tuned partition coefficient (XLogP3-AA of 3.2) and a Topological Polar Surface Area (TPSA) of 21.3 Ų [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a pre-functionalized precursor to bypass multi-step etherification and amination sequences. Its dual-character structure makes it an optimal starting material for synthesizing advanced active pharmaceutical ingredients (APIs), specialty surfactants, and functional materials where strict control over hydrophobic-hydrophilic balance and steric profile is mandatory for downstream performance .

Research Fit

Upper-range computed lipophilicity Supports membrane partitioning and CNS permeability modeling
Highest rotatable bond count in analog series Enables conformational sampling and induced-fit binding studies
Non-aryl cyclohexylamine scaffold Avoids NMDA receptor liability of arylcyclohexylamine controls

Substituting N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine with its primary amine counterpart, 4-propylcyclohexan-1-amine, or a purely aliphatic secondary amine like N-butyl-4-propylcyclohexan-1-amine, introduces severe process and performance liabilities. Using the primary amine baseline requires an additional, often low-yielding alkylation step to introduce the ether side-chain, which frequently results in over-alkylation and complex purification bottlenecks [1]. Conversely, substituting with a purely aliphatic secondary amine removes the critical ether oxygen, drastically increasing the molecule's lipophilicity and reducing its polar surface area. This omission fundamentally alters the solubility profile, leading to poor aqueous compatibility in biological assays and formulation instability in specialty chemical applications [2]. Procurement decisions must recognize that the pre-installed 2-ethoxyethyl group is a deliberate design feature essential for bypassing costly synthetic steps and ensuring final product viability.

Substitution Risk

N-Alkoxy chain variation

Methoxyethyl analog lowers computed logP and molecular weight, altering partitioning behavior

4-Alkyl branching (propyl vs isopropyl)

Linear propyl vs branched isopropyl shifts steric topology and molecular complexity, potentially changing binding modes

Aryl vs non-aryl scaffold

Aryl-bearing analog (PCEEA) introduces NMDA antagonist pharmacology; non-aryl target lacks this pharmacophore

Optimized Lipophilicity and TPSA for ADME Compliance

The inclusion of the 2-ethoxyethyl chain provides a distinct physicochemical advantage over purely aliphatic analogs. Quantitative analysis shows that N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine possesses an XLogP3-AA of 3.2 and a TPSA of 21.3 Ų . In contrast, the matched aliphatic comparator, N-butyl-4-propylcyclohexan-1-amine, exhibits a significantly higher predicted LogP (>4.5) and a lower TPSA (12.0 Ų) due to the absence of the ether oxygen [1]. This reduction in lipophilicity and doubling of polar surface area directly translates to enhanced aqueous solubility and improved pharmacokinetic profiles (ADME) when incorporated into drug discovery libraries.

Evidence DimensionPartition Coefficient (LogP) and Polar Surface Area (TPSA)
Target Compound DataXLogP3-AA = 3.2; TPSA = 21.3 Ų
Comparator Or BaselineN-butyl-4-propylcyclohexan-1-amine (LogP > 4.5; TPSA = 12.0 Ų)
Quantified Difference~1.3 unit reduction in LogP; 9.3 Ų increase in TPSA
ConditionsComputational physicochemical profiling (standard ADME predictive models)

Procuring this specific ether-functionalized amine prevents downstream solubility failures and ensures final API candidates remain within the Lipinski Rule of Five parameters.

Lipophilicity (XLogP3)
Reported
3.2 vs. Isopropyl 2.9 / Methoxyethyl 2.8 / Ethyl 2.6 / Cyclohexanamine 1.8 / 4-Propylcyclohexylamine 2.4 Δ +0.3 to +1.4 log units
Ranked highest logP in analog series; may enhance passive permeability
Computed values; verify experimentally for assay conditions

Prevention of Over-Alkylation in Library Synthesis

When synthesizing complex tertiary amines, starting with a primary amine such as 4-propylcyclohexan-1-amine often leads to competitive over-alkylation, generating quaternary ammonium salts and reducing the yield of the desired product to 60-70% [1]. By procuring the pre-assembled secondary amine, N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine, chemists restrict the reaction to a single substitution site. This structural pre-configuration drives reductive amination and cross-coupling yields above 90%, eliminating the need for aggressive chromatographic purification of over-alkylated byproducts [2].

Evidence DimensionTarget tertiary amine yield and byproduct formation
Target Compound Data>90% yield (single substitution site)
Comparator Or Baseline4-propylcyclohexan-1-amine (60-70% yield, high quaternary salt byproduct)
Quantified Difference20-30% absolute yield increase; elimination of over-alkylation
ConditionsStandard reductive amination / N-alkylation conditions in batch synthesis

Eliminating over-alkylation directly reduces purification costs and improves overall throughput in industrial scale-up and combinatorial library generation.

Rotatable Bonds
Reported
7 rotatable bonds vs. analogs: 6/6/6/5/2
Highest flexibility; supports conformational sampling studies
Cactvs-computed; may influence binding entropy

Enhanced Processability via Disrupted Crystal Packing

The structural flexibility introduced by the 2-ethoxyethyl ether linkage significantly alters the thermal behavior of the compound compared to rigid cycloaliphatic primary amines. While unsubstituted or highly symmetrical cycloaliphatic amines often present as waxy solids or high-viscosity semi-solids at room temperature, the ether oxygen in N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine disrupts crystal lattice packing [1]. This results in a lower melting point and reduced kinematic viscosity, ensuring the compound remains a highly processable liquid under standard ambient laboratory conditions [2].

Evidence DimensionPhysical state and ambient viscosity
Target Compound DataLow-viscosity liquid at standard ambient temperature
Comparator Or BaselineSymmetrical/rigid cycloaliphatic primary amines (waxy solids/high viscosity)
Quantified DifferenceTransition from solid/semi-solid handling to liquid-phase processability
ConditionsAmbient temperature storage and continuous flow pumping

Liquid-state precursors are critical for automated dosing and continuous flow manufacturing, reducing the need for heated lines or pre-dissolution steps.

Steric Topology
Reported
Complexity 141 (linear propyl) vs. Isopropyl analog: Complexity 130 (branched) Δ +11
Linear vs branched shape may alter binding mode and selectivity
Shape analysis based on computed complexity index
Aryl Pharmacophore
Class-level
Non-aryl scaffold; no phenyl at C1 vs. PCEEA and arylcyclohexylamine controls
Predicted loss of NMDA receptor antagonism; structurally distinct
Class-level inference based on published SAR
Commercial Purity & Availability
Supplier data
95–98% catalog purity ≥3 active vendor listings
Broader availability vs. closest analogs; supports multi-sourcing
Vendor catalog search May 2026; purity may vary by batch

High-Throughput Synthesis of CNS and Metabolic Drug Candidates

Directly leveraging the optimized LogP (3.2) and enhanced TPSA documented in Section 3, this compound is the ideal starting material for combinatorial libraries targeting the central nervous system or metabolic pathways. The pre-installed ether linkage ensures that the resulting API candidates maintain sufficient aqueous solubility while retaining the membrane-permeability afforded by the propylcyclohexyl core [1].

Precursor for Specialty Surfactants and Dispersants

Because the molecule inherently possesses a hydrophobic tail (propylcyclohexyl) and a hydrophilic headgroup component (ethoxyethyl amine), it serves as a highly efficient precursor for specialized industrial surfactants. Its liquid state and high chemoselectivity (avoiding over-alkylation) make it highly suitable for large-scale functionalization into emulsifiers used in advanced coatings or metalworking fluids [2].

Automated Continuous Flow Manufacturing

The disrupted crystal packing and resulting low-viscosity liquid state of this compound make it perfectly suited for continuous flow chemistry setups. Buyers outfitting automated synthesis platforms should prioritize this specific ether-functionalized amine over solid primary amine analogs to prevent line clogging and eliminate the need for heated precursor reservoirs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS permeability modeling
Top-range computed logP
Membrane partitioning assay context
Conformational sampling studies
Highest rotatable bond count
MD simulation / ensemble docking
Non-aryl cyclohexylamine scaffold
Absence of aryl pharmacophore
NMDA receptor counter-screening
Bio-derived building block research
Lignin-derived synthetic accessibility
Renewable polymer precursor evaluation

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.209264485 g/mol

Monoisotopic Mass

213.209264485 g/mol

Heavy Atom Count

15

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